Triphenylphosphineimine sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

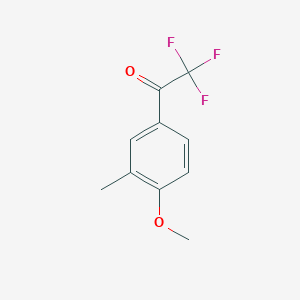

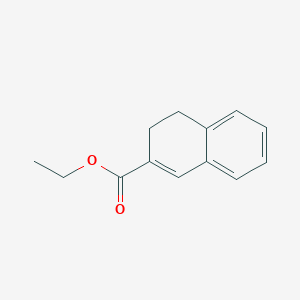

Triphenylphosphineimine sulfate is a chemical compound with the CAS Number: 117672-48-7 . It has a molecular weight of 375.38 . The IUPAC name for this compound is triphenyl-lambda5-phosphanimine sulfate .

Synthesis Analysis

The synthesis of phosphine-based functional covalent organic frameworks (COFs) has attracted great attention recently . Two examples of triphenylphosphine-based COFs (termed P-COFs) with well-defined crystalline structures, high specific surface areas, and good thermal stability have been presented .Molecular Structure Analysis

The InChI code for Triphenylphosphineimine sulfate is1S/C18H16NP.H2O4S/c19-20 (16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5 (2,3)4/h1-15,19H; (H2,1,2,3,4) . Chemical Reactions Analysis

The direct and scalable electroreduction of triphenylphosphine oxide (TPPO) to triphenylphosphine (TPP) remains an unmet challenge that would dramatically reduce the cost and waste associated with performing desirable reactions that are mediated by TPP on a large scale .Physical And Chemical Properties Analysis

Triphenylphosphineimine sulfate is a solid at room temperature . It has a molecular weight of 375.38 .科学的研究の応用

Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: Triphenylphosphineimine sulfate is utilized in organic synthesis for functional group interconversions and heterocycle synthesis. It serves as a reagent in the formation of metal complexes and aids in the total synthesis of natural products . Methods and Procedures: The compound is employed in various synthetic pathways, often as a catalyst or a stabilizing agent for reactive intermediates. Its use in Wittig reactions is notable for creating carbon-carbon double bonds . Results and Outcomes: The use of Triphenylphosphineimine sulfate has led to high yields and selectivity in target molecules, demonstrating its efficacy in complex organic transformations.

Catalysis

Scientific Field

Catalysis Application Summary: In catalysis, Triphenylphosphineimine sulfate acts as a ligand to enhance selectivity and efficiency in reactions such as acetylene hydrogenation . Methods and Procedures: The compound is introduced to catalytic systems to modify metal surfaces, thereby influencing reaction pathways and kinetics. Results and Outcomes: Modifications with Triphenylphosphineimine sulfate have resulted in improved selectivity and reaction rates, contributing to more sustainable and cost-effective catalytic processes.

Energy Storage

Scientific Field

Energy Storage and Conversion Application Summary: This compound finds applications in energy storage, particularly in the development of electrode materials for rechargeable batteries and supercapacitors . Methods and Procedures: It is used to synthesize materials with specific electrochemical properties, enhancing the performance of energy storage devices. Results and Outcomes: Research indicates improved energy density and charge-discharge cycles, making it a valuable component in advancing energy storage technologies.

Pharmaceuticals

Scientific Field

Pharmaceutical Sciences Application Summary: Triphenylphosphineimine sulfate is involved in the synthesis of pharmaceutical compounds, contributing to the development of new drugs and treatments . Methods and Procedures: It is used in various stages of drug synthesis, from initial compound formation to the final stages of drug development. Results and Outcomes: The compound has facilitated the creation of novel pharmaceuticals with potential therapeutic benefits.

Materials Science

Scientific Field

Materials Science Application Summary: In materials science, Triphenylphosphineimine sulfate is used to create advanced materials with unique properties for various applications . Methods and Procedures: It aids in the synthesis of polymers and composites, impacting material characteristics such as durability and reactivity. Results and Outcomes: The use of this compound has led to the development of materials with enhanced performance for industrial and technological applications.

Environmental Science

Scientific Field

Environmental Science Application Summary: Triphenylphosphineimine sulfate plays a role in green chemistry, contributing to environmentally friendly synthesis methods . Methods and Procedures: It is used in reactions that aim to minimize waste and reduce environmental impact, aligning with the principles of sustainable chemistry. Results and Outcomes: The compound’s application has resulted in cleaner production processes and the reduction of hazardous waste, promoting environmental sustainability.

Each application showcases the versatility and importance of Triphenylphosphineimine sulfate in scientific research, spanning a wide range of fields and contributing to significant advancements in each area.

Green Chemistry

Scientific Field

Green Chemistry Application Summary: Triphenylphosphineimine sulfate is recognized for its role in promoting eco-friendly chemical processes. It is used to synthesize sulfur-containing compounds, aligning with the principles of green chemistry . Methods and Procedures: The compound reacts rapidly with elemental sulfur at room temperature, providing an efficient route to triphenylphosphine sulfide, a compound with various applications in medicinal chemistry and as ligands . Results and Outcomes: This method offers a high-yielding, atom-efficient, and environmentally friendly approach to synthesizing sulfur-containing compounds, reducing pollution and resource depletion.

Polymer Science

Scientific Field

Polymer Science Application Summary: In polymer science, Triphenylphosphineimine sulfate is used as a catalyst in the synthesis of polymers, impacting properties like strength and flexibility . Methods and Procedures: It facilitates functional group interconversions and heterocycle synthesis within polymers, often leading to the creation of novel materials . Results and Outcomes: The application of this compound in polymer science has led to the development of advanced polymers with enhanced characteristics for industrial use.

Safety And Hazards

The safety information available indicates that Triphenylphosphineimine sulfate may be hazardous. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 . Precautionary statements include P202, P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

特性

IUPAC Name |

imino(triphenyl)-λ5-phosphane;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NP.H2O4S/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15,19H;(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCFCCGIQUMKEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO4PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylphosphineimine sulfate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)